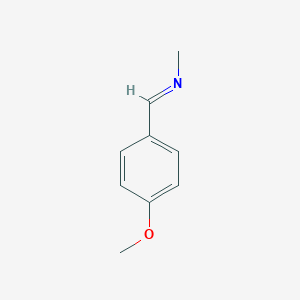
N-(4-methoxybenzylidene)methanamine
Overview
Description
N-(4-methoxybenzylidene)methanamine: is an organic compound with the molecular formula C8H9NO . It is a Schiff base derived from the condensation of 4-methoxybenzaldehyde and methanamine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The primary method for synthesizing N-(4-methoxybenzylidene)methanamine involves the condensation of 4-methoxybenzaldehyde with methanamine. This reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base.
Solvent-Free Synthesis: An alternative method involves a solvent-free synthesis where the reactants are mixed and heated directly without the use of a solvent. This method is environmentally friendly and can yield high purity products.
Industrial Production Methods: Industrial production of this compound often employs the condensation reaction on a larger scale. The process involves the use of large reactors and controlled conditions to ensure consistent product quality. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methoxybenzylidene)methanamine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the methoxy group is replaced by other functional groups. This can be achieved using reagents like methylamine or dimethylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methylamine, dimethylamine, elevated temperatures.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-(4-methoxybenzylidene)methanamine is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other Schiff bases.
Biology: In biological research, this compound is used to study enzyme interactions and as a model compound for understanding Schiff base formation in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzylidene)methanamine involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes. The compound can also interact with biological macromolecules, such as proteins and nucleic acids, through Schiff base formation. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
N-(4-methoxybenzylidene)aniline: Similar in structure but with an aniline group instead of methanamine.
N-(4-methoxybenzylidene)-4-butylaniline: Contains a butyl group, used in liquid crystal applications.
N-(4-methoxybenzylidene)isonicotinohydrazone: Used in non-linear optical and charge transport studies.
Uniqueness: N-(4-methoxybenzylidene)methanamine is unique due to its specific reactivity and stability. Its ability to form Schiff bases with various amines and its applications in diverse fields make it a versatile compound. The presence of the methoxy group enhances its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBBDFBZJCKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-23-3 | |
| Record name | 13114-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





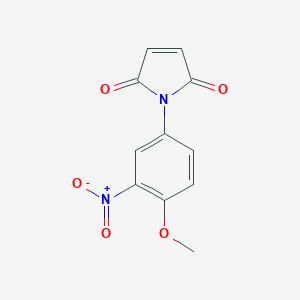

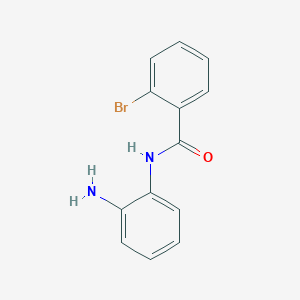
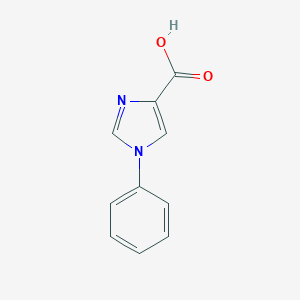





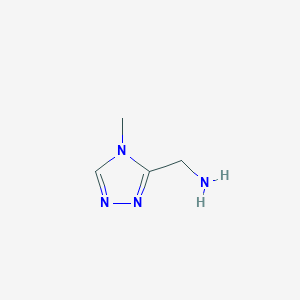
![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
